molecular formula C21H25N3O2S B2992880 N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897461-59-5

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2992880
CAS No.: 897461-59-5
M. Wt: 383.51
InChI Key: IBSOQVVAWLMWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897461-59-5) is a small molecule with a molecular formula of C21H25N3O2S and a molecular weight of 383.51 g/mol. This chemical features an imidazo[2,1-b]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Compounds based on the imidazo[2,1-b]thiazole structure have been reported in scientific literature to exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antimycobacterial, and antiviral properties . Researchers are particularly interested in this structural class for developing novel anticancer agents. Studies on related conjugates have demonstrated significant antiproliferative activity against various human cancer cell lines, such as lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancers . The mechanism of action for these bioactive compounds often involves targeting microtubule assembly, thereby inhibiting tubulin polymerization, which can lead to cell cycle arrest at the G2/M phase and induction of apoptosis . This acetamide derivative is intended for research and development applications in chemical biology and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-2-26-18-10-8-15(9-11-18)19-13-24-17(14-27-21(24)23-19)12-20(25)22-16-6-4-3-5-7-16/h8-11,13-14,16H,2-7,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSOQVVAWLMWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-aminocyclohexanone to form an intermediate, which is then cyclized to form the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with chloroacetic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are typically optimized for high yield and purity. These methods often involve the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to minimize side reactions and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Cytotoxic Activity

Key Findings:

  • Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) demonstrated potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM). It also showed selectivity over HepG2 liver cancer cells (IC₅₀ = 22.6 μM) .
  • Compound 5a (N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) had lower VEGFR2 inhibition (3.76% at 20 μM) compared to 5l (5.72%), indicating that chloro-substitution enhances target engagement .
  • Ethoxy vs.

Table 1: Cytotoxic Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound ID Substituents (R1, R2) IC₅₀ (MDA-MB-231) IC₅₀ (HepG2) VEGFR2 Inhibition (%)
5l 4-Cl-C₆H₄, piperazinyl-methoxybenzyl 1.4 μM 22.6 μM 5.72% (20 μM)
Sorafenib Reference drug 5.2 μM N/A N/A
5h 4-OCH₃-C₆H₄, 6-chloropyridin-3-yl ~10 μM* ~25 μM* Not tested

*Estimated from analogous data.

Antimicrobial Activity

Key Findings:

  • Compound 2c (N²-cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide) exhibited the highest antifungal activity among tested derivatives, while 2d (N²-(3-methylcyclohexylidene) analog) showed strong antibacterial effects .
  • Compounds 3a-j (N²-arylidene derivatives) demonstrated variable antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MIC values influenced by the electronic nature of the arylidene substituents .

Table 2: Antimicrobial Activity of Selected Derivatives

Compound ID Substituents (R1, R2) Antibacterial Activity (MIC) Antifungal Activity (MIC)
2c 4-NO₂-C₆H₄, cyclohexylidene Moderate High (e.g., 8 μg/mL)
3a-j Varied arylidene groups 4–32 μg/mL Not tested

Structural and Physicochemical Properties

Key Trends:

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-Br) exhibit higher melting points (e.g., 5f: 215–217°C) compared to methoxy-substituted analogs (e.g., 5h: 108–110°C) .
  • Synthetic Yields : Piperazinyl and morpholinyl side chains (e.g., 5i, 5k) are synthesized in ~70–78% yields, while halogenated phenyl derivatives (e.g., 5l) require more steps, reducing yields to ~72% .

Table 3: Physicochemical Properties of Representative Compounds

Compound ID Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Formula
5f 4-Cl-C₆H₄, 6-chloropyridin-3-yl 215–217 72 C₁₉H₁₃Cl₂N₃OS
5k C₆H₅, 4-methoxybenzyl-piperazinyl 92–94 78 C₃₀H₃₀N₆O₂S
5l 4-Cl-C₆H₄, 4-methoxybenzyl-piperazinyl 116–118 72 C₃₀H₂₉ClN₆O₂S

Discussion and Outlook

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide shares structural similarities with compounds showing dual cytotoxic and antimicrobial activities. The ethoxy group may enhance bioavailability compared to nitro or chloro substituents, though this requires experimental validation. Future research should focus on:

Structure-Activity Relationship (SAR) Studies : Systematic variation of the ethoxy group and cyclohexylamide side chain.

Target Identification : Mechanisms underlying selectivity for cancer vs. microbial cells.

Pharmacokinetic Optimization : Addressing solubility challenges associated with hydrophobic substituents.

Biological Activity

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a novel compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to an acetamide moiety, with an imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways, leading to mitochondrial membrane depolarization and caspase activation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.5Apoptosis induction
A549 (Lung)12.3Cell cycle arrest
HT-29 (Colon)10.7Mitochondrial depolarization

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacteria and fungi. Studies have shown varying degrees of effectiveness:

  • Bacterial Activity : Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : More pronounced antifungal effects were noted, particularly against Candida albicans and Aspergillus niger.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (μg/mL)Type
Staphylococcus aureus50Bacterial
Escherichia coli100Bacterial
Candida albicans25Fungal
Aspergillus niger30Fungal

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V positivity, indicating enhanced apoptosis.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were performed using the agar well diffusion method against various pathogens. The compound exhibited notable inhibition zones compared to control antibiotics, particularly in fungal strains.

The biological activity of this compound is attributed to its interaction with specific cellular targets:

  • Apoptotic Pathways : The compound activates caspases and disrupts mitochondrial function.
  • Cell Membrane Integrity : It may compromise bacterial cell membranes, leading to cell lysis.

Q & A

Q. Advanced

  • Primary screening : NCI’s 3-cell line panel (leukemia, lung, prostate) at 10 μM .
  • Secondary screening : Full 60-cell line panel (e.g., MDA-MB-231, HepG2) at five concentrations (10⁻⁴–10⁻⁸ M) to determine IC₅₀ values .
  • Selectivity Index (SI) : Ratio of IC₅₀ in non-target (e.g., HepG2) vs. target (e.g., MDA-MB-231) cells. For example, SI = 22.6 μM (HepG2) / 1.4 μM (MDA-MB-231) ≈ 16.1, indicating high selectivity .

How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound class?

Q. Advanced

  • Substituent variation : Replacing the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-Cl) enhances cytotoxicity (e.g., IC₅₀ = 1.4 μM vs. 5.2 μM for sorafenib) .
  • N-cyclohexyl vs. N-aryl : Cyclohexyl improves lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neurological targets .
  • Hydrazide modifications : Adding carbothioamide groups (e.g., compound 37a) boosts aldose reductase inhibition (25.41% at 20 μM) .

What methodologies are used to assess enzyme inhibitory activity (e.g., aldose reductase) for this compound?

Q. Advanced

  • Enzyme isolation : Aldose reductase is extracted from rat kidneys and purified via affinity chromatography .

  • UV spectrophotometry : Measures NADPH depletion at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) over 5–30 minutes. Inhibition rates are calculated as:

    % Inhibition=(1ΔAsampleΔAcontrol)×100\% \text{ Inhibition} = \left(1 - \frac{\Delta A_{\text{sample}}}{\Delta A_{\text{control}}}\right) \times 100

    Compound 37a showed 25.41% inhibition at 20 μM .

How can researchers address contradictions in cytotoxicity data across different cell lines?

Q. Advanced

  • Mechanistic profiling : Use transcriptomics to identify differential gene expression (e.g., VEGFR2 inhibition in MDA-MB-231 vs. HepG2) .
  • Metabolic stability assays : Compare hepatic clearance rates (e.g., CYP3A4 metabolism in HepG2) to explain resistance .
  • 3D tumor spheroids : Validate 2D monolayer data in physiologically relevant models to account for microenvironmental factors .

What in vivo models are appropriate for pharmacokinetic and toxicity studies of this compound?

Q. Advanced

  • Rodent models : Wistar rats for bioavailability studies (oral vs. intravenous administration) and toxicity profiling (LD₅₀ determination) .
  • Xenograft models : Immunodeficient mice implanted with MDA-MB-231 tumors to assess efficacy (e.g., tumor volume reduction) and systemic toxicity .
  • Pharmacokinetic parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC₀–24h via LC-MS/MS .

How can computational modeling predict binding interactions between this compound and VEGFR2?

Q. Advanced

  • Docking simulations : Use AutoDock Vina to model interactions with VEGFR2’s ATP-binding pocket (PDB: 4ASD). Key residues: Lys868 (hydrogen bonding) and Cys919 (hydrophobic interactions) .
  • MD simulations : Analyze stability over 100 ns (GROMACS) to validate binding free energy (ΔG ≤ -9.5 kcal/mol) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.